The Definitive Guide to 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid: CAS Registry, Synthesis, and Applications
The Definitive Guide to 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid: CAS Registry, Synthesis, and Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry
Executive Summary
In the realm of modern drug discovery and agrochemical development, halogenated aryl-oxo aliphatic acids serve as critical structural linchpins. 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and synergistic pesticidal compositions[1].
While the free carboxylic acid is frequently generated in situ or maintained within proprietary compound libraries (often lacking a universally published CAS number), its direct, commercially available precursor—Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate —is cataloged under CAS Registry Number 951886-47-8 [2].
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the synthesis, analytical verification, and downstream application of this vital building block.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical differences between the free acid and its ester precursor is critical for predicting solubility, reactivity, and chromatographic behavior during isolation. The table below summarizes the core metrics.
Table 1: Physicochemical Profile
| Property | 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid | Ethyl 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoate |
| Molecular Formula | C₁₄H₁₆ClFO₃ | C₁₆H₂₀ClFO₃ |
| Molecular Weight | 286.73 g/mol | 314.78 g/mol |
| CAS Registry Number | Proprietary / Unassigned | 951886-47-8[2] |
| Physical State | Crystalline Solid (Predicted) | Viscous Oil / Low-melting solid |
| Key Functional Groups | Carboxylic Acid, Aryl Ketone, Halides | Ethyl Ester, Aryl Ketone, Halides |
| Lipophilicity (LogP) | ~3.2 (pH dependent) | ~4.5 (Highly lipophilic) |
Mechanistic Synthesis & Regioselectivity
The synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid relies on a highly controlled, two-phase process: a regioselective Friedel-Crafts acylation followed by a mild saponification.
Causality in Experimental Design
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Regiocontrol via Directing Groups: The starting material, 1-chloro-3-fluorobenzene, features two deactivating but ortho/para-directing halogens. The fluorine atom at the 3-position exerts a stronger resonance-donating effect than chlorine. Consequently, electrophilic attack by the acylium ion is directed predominantly to the position para to the fluorine (and ortho to the chlorine), establishing the precise 1,2,4-substitution pattern required for the target compound.
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Chemoselective Hydrolysis: The base-catalyzed hydrolysis (saponification) must selectively cleave the aliphatic ethyl ester without degrading the aryl ketone. Methanol is used as a co-solvent to maintain the lipophilic ester in solution, allowing the hydroxide ion to efficiently attack the sterically accessible ester carbonyl.
Fig 1: Regioselective synthesis workflow of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following methodology is designed as a self-validating system. Each step includes specific analytical checkpoints to confirm success before proceeding.
Phase 1: Synthesis of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate
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Preparation: Purge a dry, 500 mL round-bottom flask with inert nitrogen. Add anhydrous aluminum chloride (
, 1.2 eq) to 100 mL of anhydrous dichloromethane (DCM). -
Activation: Cool the suspension to 0 °C. Dropwise, add ethyl 8-chloro-8-oxooctanoate (1.0 eq) over 15 minutes. Stir for 30 minutes to ensure complete generation of the acylium ion complex.
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Acylation: Slowly introduce 1-chloro-3-fluorobenzene (1.1 eq). Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for 4 hours.
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Quenching & Extraction: Carefully pour the reaction mixture over crushed ice and 1M HCl. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The product should appear as a distinct UV-active spot.
Phase 2: Hydrolysis to the Free Acid
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Saponification: Dissolve the crude ethyl ester (CAS 951886-47-8) in a 1:1 mixture of Methanol and THF (50 mL). Add 2M aqueous NaOH (3.0 eq).
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Heating: Stir the mixture at 50 °C for 2 hours.
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Isolation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted lipophilic impurities.
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Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until the pH reaches ~2. The target compound, 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, will precipitate as a white/off-white solid.
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Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.
Table 2: Analytical Validation & Quality Control Metrics
| Technique | Target Signal / Metric | Causality / Rationale |
| ¹H NMR (CDCl₃) | Absence of signals at 4.1 ppm (q) and 1.2 ppm (t) | Validates complete cleavage of the ethyl ester moiety. |
| ¹H NMR (CDCl₃) | Aromatic H3: Doublet of doublets (~7.1 ppm) | Confirms the precise 1,2,4-substitution regiochemistry (coupling with F and meta-H5). |
| LC-MS (ESI-) | m/z[M-H]⁻ 285.1 | Validates the molecular weight of the free carboxylic acid. |
| HPLC (UV 254 nm) | > 98% AUC | Ensures the absence of regioisomeric impurities generated during the Friedel-Crafts step. |
Applications in Drug Discovery & Agrochemicals
Long-chain aliphatic acids featuring halogenated aryl ketones are highly prized in the development of enzyme inhibitors. Specifically, derivatives of octanoic and decanoic acids have been heavily cited in the formulation of synergistic pesticidal compositions, acting as delivery vectors or active inhibitors of nucleic acid synthesis and reductase enzymes (such as
The carboxylic acid tail provides an ideal handle for subsequent amidation or esterification, allowing medicinal chemists to fine-tune the lipophilicity and target-binding affinity of the final Active Pharmaceutical/Agrochemical Ingredient (API).
Fig 2: Downstream application pathway of the oxooctanoic acid intermediate in drug and agrochemical design.
References
- Title: WO2020061706A1 - Synergistic pesticidal compositions and methods for delivery of active ingredients Source: Google Patents / World Intellectual Property Organization URL
